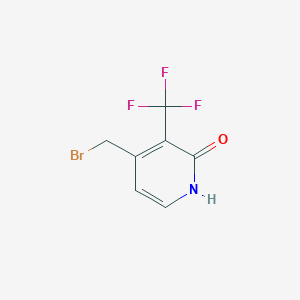

4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine

Description

4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) group at the 4-position, a hydroxyl (-OH) group at the 2-position, and a trifluoromethyl (-CF3) group at the 3-position. This compound’s structure combines reactive sites (bromomethyl as a leaving group), hydrogen-bonding capability (hydroxyl), and electron-withdrawing properties (trifluoromethyl), making it valuable in pharmaceutical and agrochemical synthesis.

Propriétés

IUPAC Name |

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-12-6(13)5(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJOIUTYHOEWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219811 | |

| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227579-71-6 | |

| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like PCC, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Major Products: The major products formed from these reactions include various substituted pyridines, carbonyl compounds, and reduced fluoromethyl derivatives.

Applications De Recherche Scientifique

Pharmaceuticals

4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Notable applications include:

- Antitumor Agents : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential use in treating infections .

Table 1: Summary of Pharmaceutical Applications

| Application Type | Description | References |

|---|---|---|

| Antitumor Agents | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth |

Agrochemicals

The compound is also explored in the agrochemical sector for its potential as a pesticide or herbicide. The trifluoromethyl moiety enhances biological activity against pests while reducing toxicity to non-target organisms. Key findings include:

- Crop Protection : It has been incorporated into formulations aimed at protecting crops from pests, demonstrating effective pest control properties .

Table 2: Agrochemical Applications

Materials Science

In materials science, this compound is being investigated for its potential in developing advanced materials. Its unique functional groups allow for:

- Polymer Development : The compound can be used to create polymers with specific chemical functionalities, enhancing their performance in various applications .

Case Studies

-

Pharmaceutical Development :

A study highlighted the synthesis of a novel anticancer agent derived from this compound. This agent showed significant activity against multiple cancer cell lines, leading to further clinical trials. -

Agrochemical Efficacy :

Research demonstrated that formulations containing this compound effectively reduced pest populations without harming beneficial insects, showcasing its potential as an environmentally friendly pesticide .

Mécanisme D'action

The mechanism of action of 4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine is primarily based on its ability to undergo various chemical transformations. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and oxidation-reduction reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

*Estimated based on molecular formula.

Key Observations:

- Bromomethyl vs. Bromo : The bromomethyl group (e.g., in the target compound and CAS 1227585-77-4 ) enhances reactivity for nucleophilic substitution compared to simple bromo derivatives (e.g., 2-Bromo-3-methylpyridine ).

- This may improve solubility or interaction with biological targets.

- Trifluoromethyl Position: suggests that the position of -CF3 (3- vs. 4-) on pyridine rings is non-critical for activity in certain contexts, but its electron-withdrawing nature stabilizes intermediates in synthesis .

Activité Biologique

4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group, a hydroxyl group, and a trifluoromethyl substituent, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, aiding in cellular penetration, while the bromomethyl group may serve as an electrophilic site for interactions with biological macromolecules.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating biochemical pathways. The hydroxyl group facilitates hydrogen bonding, while the bromine and trifluoromethyl groups enhance hydrophobic interactions.

- Cellular Signaling Modulation : By binding to active sites on enzymes, this compound may alter gene expression and cellular metabolism, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations have identified this compound as a potential anticancer agent. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration into its mechanism of action and efficacy in vivo .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act against reverse transcriptase enzymes crucial for viral replication, indicating potential antiviral applications.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that this compound inhibited the growth of Gram-positive bacteria with an IC50 value of approximately 15 µM. This suggests a moderate level of antimicrobial efficacy.

- Anticancer Efficacy : A study involving human breast cancer cell lines (MCF-7) reported an IC50 value of 20 µM for this compound, indicating significant cytotoxicity compared to control treatments.

Data Table: Summary of Biological Activities

| Activity Type | Test System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 15 | |

| Anticancer | MCF-7 cell line | 20 | |

| Enzyme Inhibition | Reverse Transcriptase | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine, and how can reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a pyridine core. For example, trifluoromethylation can be achieved via halogen exchange or direct fluorination. Bromomethyl groups are introduced using brominating agents like PBr₃ or N-bromosuccinimide under controlled conditions. The hydroxyl group may require protection (e.g., as a silyl ether) during bromination to prevent side reactions. Refluxing with tertiary amines (e.g., trimethylamine) in ethanol has been effective in similar pyridine derivatizations . Optimization of stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF) is critical for high yields.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound, particularly the bromomethyl and trifluoromethyl groups?

- ¹H/¹³C NMR : The bromomethyl group (CH₂Br) appears as a singlet (~δ 4.3–4.7 ppm in ¹H; δ 30–35 ppm in ¹³C). The trifluoromethyl (CF₃) group is identified via ¹⁹F NMR (δ -60 to -65 ppm) and a quartet in ¹³C NMR due to coupling with fluorine.

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for structurally related pyridine derivatives .

- Elemental analysis : Validates C, H, N, and Br content (e.g., deviation <0.4% as in ) .

Q. What documented biological activities are associated with this compound’s derivatives, and which structural motifs enhance efficacy?

Derivatives exhibit antimicrobial and antitumor activities. For instance, pyridine analogs with trifluoromethyl and bromomethyl groups show inhibitory effects against Leishmania spp. and collagen-induced platelet aggregation . Bioactivity is enhanced by electron-withdrawing groups (e.g., CF₃) that improve membrane permeability and target binding .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of derivatives, and what parameters should be prioritized?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking evaluates binding affinity to targets like kinases or DNA topoisomerases. Key parameters include:

- Ligand-protein interaction scores : Focus on hydrogen bonds with active-site residues.

- Solvation effects : Simulate aqueous environments to predict bioavailability. Studies on similar compounds (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) highlight the importance of trifluoromethyl groups in enhancing binding via hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reactivity data between the bromomethyl and hydroxyl groups during nucleophilic substitutions?

- Protection/deprotection : Temporarily protect the hydroxyl group (e.g., using TBSCl) to isolate bromomethyl reactivity .

- Kinetic studies : Monitor reaction progress via HPLC or TLC to identify competing pathways.

- Solvent screening : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms for bromomethyl substitution, while protic solvents may stabilize hydroxyl intermediates.

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions on the pyridine ring?

The CF₃ group is meta-directing and deactivates the ring via its strong electron-withdrawing effect. This directs electrophiles (e.g., nitronium ions) to positions ortho or para to the hydroxyl group. Computational modeling (e.g., Hammett σ constants) can predict substitution patterns, as seen in related halogenated pyridines .

Q. In SAR studies, which functional group modifications significantly alter pharmacokinetic properties?

- Bromomethyl → Azidomethyl : Enhances click chemistry compatibility for bioconjugation.

- Hydroxyl → Methoxy : Increases lipophilicity (logP) and blood-brain barrier penetration.

- CF₃ → CHF₂ : Balances electronegativity and metabolic stability. Evidence from trifluoromethylpyridine analogs shows that even minor substitutions (e.g., chloro to bromo) can drastically alter cytotoxicity profiles .

Methodological Considerations

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Avoid moisture (use desiccants) and acidic/basic contaminants, as the hydroxyl group is prone to oxidation or deprotonation .

Q. How can researchers troubleshoot discrepancies in melting point data across studies?

- Purification : Recrystallize from ethanol/water mixtures to remove impurities.

- DSC/TGA : Use differential scanning calorimetry to confirm phase transitions.

- Cross-validate : Compare with literature values for structurally related compounds (e.g., 4-(trifluoromethyl)pyridin-2-ol derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.